molecular formula C14H21ClN2O2 B8790297 S-3-N-CBZ-AMINOMETHYL PIPERIDINE-HCl

S-3-N-CBZ-AMINOMETHYL PIPERIDINE-HCl

Cat. No. B8790297
M. Wt: 284.78 g/mol
InChI Key: MACXIWCHAVQVRI-ZOWNYOTGSA-N
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Description

S-3-N-CBZ-AMINOMETHYL PIPERIDINE-HCl is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-3-N-CBZ-AMINOMETHYL PIPERIDINE-HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-3-N-CBZ-AMINOMETHYL PIPERIDINE-HCl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

S-3-N-CBZ-AMINOMETHYL PIPERIDINE-HCl

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m0./s1

InChI Key

MACXIWCHAVQVRI-ZOWNYOTGSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester (594 mg, 1.7 mmol) in ethyl acetate (10 mL) was stirred on an ice bath and treated with a solution of hydrogen chloride in dioxane (4.0 N, 10 mL, 40 mmol). The mixture was stirred for 80 minutes, then was concentrated under vacuum. The gummy residue was triturated repeatedly in ether to provide a white powder (408 mg, 84%)which was extremely hygroscopic and was used without further purification. 1H NMR (300 MHz, CD3OD) δ7.34 (m, 5H), 5.07 (s, 2H), 3.34 (m, 2H), 3.09 (m, 2H), 2.88 (m, 1H), 2.66 (m, 1H), 1.90 (m, 3H), 1.70 (m, 1H), 1.30 (m, 1H).
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

Benzyl (1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate (3.22 g, 9.25 mmol) was treated with a 4.0 M HCl solution in dioxane (11.3 mL, 46.25 mmol). Formation of a white precipitate was observed. After 3 h, the reaction was complete. The solvent and excess HCl were removed under reduced pressure to obtain benzyl (piperidin-3-yl)methylcarbamate hydrochloride as a white solid. LC/MS: m/z 249.3 (M+H)+ at 1.28 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One

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